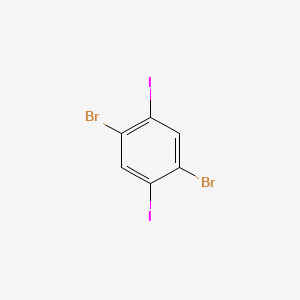

1,4-Dibromo-2,5-diiodobenzene

Description

Overview of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Halogenated benzene derivatives are a class of organic compounds where one or more hydrogen atoms on the benzene ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). hopemaxchem.com The introduction of halogens significantly alters the chemical and physical properties of the benzene ring, making these compounds highly versatile intermediates in organic synthesis. numberanalytics.com

The process of introducing a halogen to a benzene ring is a fundamental reaction in organic chemistry, typically proceeding through an electrophilic aromatic substitution mechanism. numberanalytics.com The reactivity of halogenated benzenes can be tuned based on the type and number of halogen atoms present. For instance, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), influencing their utility in various reactions.

These compounds are pivotal in the production of a wide array of products, including:

Pharmaceuticals: Halogenated benzenes are key intermediates in the synthesis of numerous drugs, where the halogen atoms can influence biological activity and metabolic stability. hopemaxchem.com

Agrochemicals: They are used in the manufacturing of pesticides and herbicides. numberanalytics.com

Dyes and Pigments: Many synthetic dyes and pigments are derived from halogenated aromatic compounds. numberanalytics.com

High-Performance Materials: Halogenated benzenes are used in the synthesis of flame retardants, heat-resistant polymers, and materials with specific electronic properties. hopemaxchem.comnumberanalytics.com

Significance of 1,4-Dibromo-2,5-diiodobenzene as a Precursor and Building Block

The specific arrangement of two bromine and two iodine atoms on the benzene ring makes this compound a particularly valuable building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise reactions, a key strategy in the construction of complex molecules.

Key applications that highlight its significance include:

Synthesis of Organic Electronic Materials: It is a crucial intermediate in the synthesis of Benzo[1,2-b:4,5-b']dithiophene, a reagent used in creating high-crystalline, medium-band-gap polymers for organic photovoltaic cells. chemicalbook.com These polymers are also used as hole injection and transport materials in organic electroluminescence devices. chemicalbook.com

Precursor for Graphene Nanoribbons: Research has shown its use in the multi-step synthesis of curved graphene nanoribbons with unique edge structures and high intrinsic charge carrier mobility. bohrium.com

Formation of Organometallic Intermediates: Studies on gold and silver surfaces have demonstrated that this compound can form organometallic intermediates through selective dehalogenation at different temperatures. acs.orgacs.org This provides fundamental insights into constructing covalently bonded networks on surfaces. acs.org

Polymerization Additive: It can be used as an additive in polymerization processes. medtechproducts.com

Scope of Academic Inquiry for this compound

The academic interest in this compound is primarily centered on its application in materials science and organic synthesis. Current research explores its potential in creating novel materials with tailored electronic and optical properties.

Areas of active investigation include:

On-Surface Synthesis: A significant area of research involves the use of this compound in on-surface synthesis under ultra-high vacuum conditions. acs.orgacs.org Scientists are studying how the molecule behaves on different metallic surfaces, such as gold and silver, to control the formation of organometallic structures and, ultimately, graphene-like nanostructures. acs.orgacs.org This research is crucial for the bottom-up fabrication of advanced electronic components.

Development of Novel Polymers: The compound is a key starting material for synthesizing conjugated polymers for organic electronics. chemicalbook.com Researchers are continually designing and synthesizing new polymers derived from this compound to improve the efficiency and stability of organic solar cells and light-emitting diodes.

Advanced Synthetic Methodologies: Chemists are developing more efficient and environmentally friendly methods for synthesizing this compound itself. google.com This includes exploring new catalysts and reaction conditions to improve yields and reduce waste. google.com

The unique reactivity and structural features of this compound ensure its continued importance as a versatile tool for chemists and material scientists exploring the frontiers of organic synthesis and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKPEQAIHJWGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456011 | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63262-06-6 | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 1,4 Dibromo 2,5 Diiodobenzene

Historical Context of Halogenation Techniques for Benzene (B151609) Derivatives

The introduction of halogen atoms onto a benzene ring is a foundational transformation in organic chemistry, historically rooted in the principles of electrophilic aromatic substitution (EAS). In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. nbinno.com For halogenation, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is often required to polarize the halogen molecule (e.g., Br₂ or Cl₂), thereby generating a potent electrophile that can overcome the aromatic stability of the benzene ring. nbinno.com

The halogenation of benzene and its derivatives follows a well-established two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the rapid deprotonation of this intermediate to restore aromaticity. nbinno.com

However, direct iodination of aromatic rings with molecular iodine (I₂) is a more challenging process. Iodine is less reactive than bromine or chlorine, and the reaction is reversible. researchgate.net Historically, to drive the reaction forward, an oxidizing agent such as nitric acid or hydrogen peroxide is used in conjunction with iodine. google.com This agent oxidizes iodide byproducts, preventing the reverse reaction and increasing the concentration of the electrophilic iodine species.

Classical Synthetic Routes to 1,4-Dibromo-2,5-diiodobenzene

The synthesis of this compound has traditionally been approached through two main strategies starting from 1,4-dibromobenzene (B42075): direct iodination and a more controlled, multi-step sequence involving functional group manipulation.

Iodination of 1,4-Dibromobenzene Precursors

Direct electrophilic iodination of 1,4-dibromobenzene is a straightforward approach to introduce two iodine atoms onto the aromatic ring. Given that bromine atoms are ortho-, para-directing, the incoming iodine electrophiles are directed to the positions ortho to the bromine atoms (positions 2 and 5), yielding the desired this compound.

One documented method involves heating 1,4-dibromobenzene with iodine in concentrated sulfuric acid. acs.org A variation of this approach employs a combination of an iodide salt, such as potassium iodide, and an oxidizing agent like sodium periodate, also in concentrated sulfuric acid. acs.org These harsh conditions, however, can necessitate high temperatures and long reaction times. acs.org The table below summarizes representative conditions for the direct iodination of 1,4-dibromobenzene.

| Reagents | Conditions | Reference |

|---|---|---|

| Iodine, Concentrated Sulfuric Acid | 130°C, 2 days | acs.org |

| Sodium Periodate, Potassium Iodide, Concentrated Sulfuric Acid | -25°C, 36 hours | acs.org |

Multi-step Conversions from 1,4-Dibromobenzene

An alternative and more controlled classical route involves a series of functional group transformations to introduce the iodine atoms regioselectively. This multi-step pathway begins with the nitration of 1,4-dibromobenzene. acs.org

The first step is the nitration of 1,4-dibromobenzene, typically using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group onto the ring, primarily at one of the positions ortho to a bromine atom, to form 2,5-dibromonitrobenzene. acs.org

Following nitration, the nitro group is reduced to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation or, more classically, with metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting product is 2,5-dibromoaniline (B181072). acs.org

With the formation of 2,5-dibromoaniline, the amino group can be converted into a diazonium salt. This is achieved by treating the aniline (B41778) with a cold, acidic solution of sodium nitrite. The resulting diazonium salt is a versatile intermediate. acs.org

The synthesis can then proceed via a Sandmeyer-type reaction, where the diazonium group is replaced by an iodine atom. This is accomplished by treating the diazonium salt solution with potassium iodide. acs.org A patent describes a pathway where 2,5-dibromoaniline is first iodinated to form 2,5-dibromo-4-iodoaniline, and then the remaining amino group is subjected to a diazotization-iodination sequence to install the second iodine atom, ultimately yielding this compound. acs.org This multi-step approach, while longer, allows for greater control over the regiochemistry of iodination.

Modern Advancements in this compound Synthesis

While classical methods for the synthesis of this compound are well-established, modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental compatibility. Advances in halogenation chemistry, though not always documented specifically for this exact molecule, point towards more sophisticated approaches.

Modern iodination reactions often employ milder and more selective reagents and catalytic systems to avoid the harsh conditions of classical methods. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid has become a common strategy for the iodination of aromatic compounds. acs.org Furthermore, systems employing molecular iodine with a co-oxidant, such as hydrogen peroxide or potassium peroxodisulfate, offer "greener" alternatives to strong mineral acids.

Another area of advancement is the development of metal-catalyzed C-H activation/iodination reactions. While not yet a standard method for the bulk production of this compound, these cutting-edge techniques offer the potential for highly regioselective halogenation of aromatic compounds under mild conditions, often with high functional group tolerance. The use of silver salts, for example, has been shown to promote the regioselective iodination of certain chlorinated aromatic compounds. google.comacs.org

The demand for high-purity this compound, particularly for applications in organic electronics such as OLEDs and organic photovoltaics, drives the need for these more refined and controlled synthetic methodologies. nbinno.comnbinno.com The differential reactivity of the carbon-bromine and carbon-iodine bonds in this molecule makes it a versatile building block for sequential cross-coupling reactions, allowing for the precise construction of complex conjugated organic materials. nbinno.com

Electrochemical Synthesis Techniques

Electrochemical methods represent a modern approach to organic synthesis, prized for their potential for high selectivity and greener reaction conditions. In the context of aromatic halogenation, electrochemistry offers a way to generate halogenating agents in situ, potentially avoiding the use of harsh reagents. researchgate.net For instance, the electrochlorination of aromatic compounds can be achieved using sodium chloride as both the chlorine source and the electrolyte. researchgate.net This process involves the oxidation of chloride ions at an anode to produce chlorine radicals, which then react with the aromatic substrate. researchgate.net

While a specific, documented electrochemical synthesis for this compound is not prevalent in current literature, the principles of electrocatalytic direct halogenation are applicable. researchgate.net Such a technique could theoretically offer improved control and safety over traditional methods. The development of an "electro-bioorganic" synthesis platform highlights the innovative potential of using electrochemistry for complex molecule modification. The primary challenge lies in controlling the regioselectivity of the four halogen substitutions on the benzene ring. Future research may focus on adapting these electrochemical principles to achieve the targeted synthesis of polyhalogenated benzenes like this compound, leveraging electrons as a sustainable redox reagent. rsc.org

Optimized Reaction Conditions and Industrial Prospects

For industrial-scale production, optimized and efficient synthetic routes are paramount. A patented multi-step method starting from 1,4-dibromobenzene has been developed with good prospects for industrialization. google.com This pathway avoids issues such as harsh conditions and long reaction times associated with other methods. google.com

The process involves four main steps:

Nitration: 1,4-dibromobenzene is nitrated to produce 2,5-dibromonitrobenzene.

Reduction: The nitro group is then reduced to form 2,5-dibromoaniline.

Iodination: An iodine atom is introduced to yield 2,5-dibromo-4-iodoaniline.

Diazotization-Iodination: A final diazotization reaction followed by iodination replaces the amino group with a second iodine atom, yielding the final product, this compound. google.com

This method has demonstrated high yield and purity, with specific examples in the patent literature reporting total yields of around 67.6% and purities exceeding 99.4%. google.com

| Parameter | Value |

|---|---|

| Final Product Yield | 83.3% |

| Total Yield | 67.6% |

| Purity (Gas Chromatography) | 99.4460% |

Another established, albeit more traditional, method involves the direct iodination of 1,4-dibromobenzene. One approach uses concentrated sulfuric acid and iodine, heating the mixture to 130°C for two days. google.com A different set of conditions employs periodic acid and potassium iodide in sulfuric acid at a low temperature (-25°C) for 36 hours.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on a balance of factors including yield, purity, cost, safety, and environmental impact.

Yield, Selectivity, and Purity Considerations

A comparative analysis of the primary synthetic routes reveals significant differences in efficiency and product quality.

In contrast, direct iodination methods present greater challenges. The method using concentrated sulfuric acid and iodine at high temperatures for an extended period is energy-intensive and can lead to over-reaction and the formation of multi-substituted byproducts. google.com A second direct iodination method using periodic acid and potassium iodide at low temperatures offers a yield of approximately 50%. While potentially more atom-economical in theory, the practical yield is lower than the multi-step route, and purification from side products can be challenging.

| Pathway | Starting Material | Key Reagents | Conditions | Reported Yield | Reported Purity |

|---|---|---|---|---|---|

| Multi-step Synthesis google.com | 1,4-Dibromobenzene | HNO₃/H₂SO₄, Reductant, I₂, NaNO₂/KI | Multiple steps, controlled temperatures | ~67.6% (Total) | >99.4% |

| Direct Iodination google.com | 1,4-Dibromobenzene | I₂, H₂SO₄ | 130°C, 2 days | Not specified | Not specified |

Green Chemistry Principles in this compound Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry highlights areas for potential improvement. Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. rsc.org

The documented synthetic methods for this compound often rely on traditional electrophilic aromatic substitution, which can involve non-green solvents and harsh conditions. rsc.orgtaylorfrancis.com For example, the use of concentrated sulfuric acid, dichloroethane, and chloroform (B151607) in various procedures poses environmental and safety concerns. google.com

Waste Prevention: The multi-step synthesis, while selective, generates significant waste from reagents and solvents across its four stages. Direct iodination appears more atom-economical on paper, but lower yields can lead to more waste relative to the desired product.

Energy Efficiency: Methods requiring either very high temperatures (130°C for two days) or very low temperatures (-25°C for 36 hours) are energy-intensive. google.com Developing reactions that proceed efficiently at ambient temperatures is a key goal of green chemistry.

Safer Solvents and Reagents: The use of chlorinated solvents like dichloroethane is a significant drawback. google.com Research into greener halogenation often explores the use of safer solvents like water or ethanol, or even solvent-free conditions. researchgate.net The use of molecular iodine, which readily sublimes, also presents a hazard to technicians. google.com

Catalysis: The development of catalytic methods for halogenation, as opposed to using stoichiometric reagents, is a core principle of green chemistry. rsc.orgrsc.org While Lewis acid catalysts are common in halogenation, wikipedia.orglibretexts.org exploring recyclable or more environmentally benign catalysts could improve the green profile of the synthesis.

Future advancements in the synthesis of this compound will likely focus on incorporating these green chemistry principles, potentially through the application of novel catalytic systems or electrochemical techniques that minimize waste and energy consumption. researchgate.netrsc.org

Reactivity and Reaction Mechanisms of 1,4 Dibromo 2,5 Diiodobenzene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1,4-dibromo-2,5-diiodobenzene is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the four halogen atoms. Halogens are ortho, para-directing, but with four positions already substituted, further electrophilic attack on the remaining two hydrogens is sterically hindered and electronically disfavored.

The synthesis of this compound itself, however, involves electrophilic aromatic substitution. Typically, 1,4-dibromobenzene (B42075) is subjected to iodination using an iodinating agent in the presence of a strong acid. This process highlights the greater reactivity of the 1,4-dibromobenzene precursor to electrophilic attack compared to the final tetra-halogenated product.

Nucleophilic Substitution Reactions Involving Halogen Moieties

Direct nucleophilic aromatic substitution (SNAr) on this compound is challenging due to the electron-rich nature of the aromatic ring. However, under specific conditions, the iodine atoms can be replaced by nucleophiles. The greater polarizability and weaker bond strength of the C-I bond compared to the C-Br bond make the iodine atoms more susceptible to nucleophilic attack. For instance, alkoxy groups can be introduced by reacting this compound with sodium alkoxides in a suitable solvent at elevated temperatures.

Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most effectively exploited in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to low-valent metal centers (like palladium(0) or copper(I)) than the C-Br bond. This allows for selective, stepwise functionalization of the molecule.

In Suzuki-Miyaura coupling reactions, the selective reaction at the C-I positions can be achieved with high fidelity. By controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to first substitute the two iodine atoms while leaving the bromine atoms intact. The resulting dibromo-diaryl species can then undergo a second Suzuki-Miyaura coupling reaction under more forcing conditions to replace the bromine atoms, leading to the formation of tetra-arylated benzene derivatives. This stepwise approach is crucial for the synthesis of complex, unsymmetrical conjugated systems.

Table 1: Stepwise Suzuki-Miyaura Coupling Reactivity

| Position | Halogen | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| 2,5 | Iodine | High | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C |

Ullmann dehalogenation reactions, particularly on metal surfaces, provide a powerful method for the bottom-up synthesis of covalent nanostructures. When this compound is deposited on a catalytically active metal surface, such as gold (Au) or silver (Ag), a sequence of dehalogenation events occurs. The weaker C-I bonds are cleaved at lower temperatures, leading to the formation of organometallic intermediates where the carbon atoms are bonded to the metal surface. Upon further heating, the more stable C-Br bonds are broken, resulting in the formation of polymeric chains or networks.

The selective reactivity of this compound extends to other important palladium and copper-catalyzed reactions.

Sonogashira Coupling: Similar to the Suzuki-Miyaura reaction, Sonogashira coupling with terminal alkynes can be performed selectively at the C-I positions under mild conditions, typically using a palladium catalyst and a copper(I) co-catalyst. The C-Br bonds can then be coupled in a subsequent step, allowing for the synthesis of complex di- and tetra-alkynylbenzene derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. Stepwise amination can be achieved, with the more reactive C-I bonds being substituted first, followed by the C-Br bonds under different catalytic conditions or with more reactive amines.

Copper-Catalyzed Aryl Ether Synthesis: In reactions analogous to the Ullmann condensation, copper catalysts can be used to form aryl ether linkages. The iodine atoms of this compound would be expected to react preferentially with phenols in the presence of a copper catalyst and a base.

On-Surface Reactions and Mechanistic Investigations

The on-surface reactions of this compound have been studied in detail using techniques like scanning tunneling microscopy (STM) under ultra-high vacuum conditions. These studies provide direct insight into the reaction mechanisms at the single-molecule level.

On an Au(111) surface, deposition of this compound at room temperature leads to the cleavage of the C-I bonds and the formation of organometallic intermediates linked by C-Au-C bonds. Partial deiodination can result in the self-assembly of ordered organometallic structures. Upon annealing to higher temperatures (around 100°C), the remaining C-I bonds are broken, leading to longer organometallic chains.

On a more reactive Ag(100) surface, complete deiodination occurs even at room temperature, forming clusters of 1,4-dibromobenzene diradicals. Annealing to 150°C initiates the debromination process, forming organometallic chains with C-Ag-C linkages. Further heating to 250°C results in the formation of covalent C-C bonds, creating polyphenylene chains. At even higher temperatures (above 350°C), cyclodehydrogenation can occur, leading to the formation of graphene-like nanostructures.

These on-surface studies clearly demonstrate the sequential dehalogenation process, which is a cornerstone of the controlled reactivity of this compound.

Table 2: Summary of On-Surface Dehalogenation of this compound

| Surface | Temperature | Observed Process | Resulting Structure |

|---|---|---|---|

| Au(111) | Room Temp | Partial deiodination | Organometallic trans-trimers |

| Au(111) | 100°C | Complete deiodination | Longer organometallic chains |

| Ag(100) | Room Temp | Complete deiodination | 1,4-dibromobenzene diradical clusters |

| Ag(100) | 150°C | Debromination | Organometallic chains (C-Ag-C) |

| Ag(100) | 250°C | C-C bond formation | Polyphenylene chains |

Dehalogenation Processes on Metal Surfaces (e.g., Au(111), Ag(100))

The on-surface reaction of this compound is initiated by the selective cleavage of the C-I bonds, which are weaker than the C-Br bonds. This process, known as deiodination, occurs at significantly lower temperatures than the subsequent debromination. The specific temperature at which these dehalogenation events occur is dependent on the nature of the metallic substrate.

On the Au(111) surface, partial deiodination of this compound commences at room temperature (RT). acs.org This initial C-I bond scission leads to the formation of radical species that can then interact with the metal surface. Complete deiodination on Au(111) is achieved by annealing the substrate to 100 °C. acs.org In contrast, the more reactive Ag(100) surface facilitates complete deiodination at room temperature without the need for additional annealing. acs.org

The cleavage of the C-Br bonds, or debromination, requires higher activation energies. On the Ag(100) surface, debromination occurs upon annealing to 150 °C. acs.org On Au(111), the activation of the C-Br bonds happens at even higher temperatures, around 135 °C, and tends to occur almost simultaneously with the dissociation of the organometallic intermediates that form after deiodination. acs.org

The sequential dehalogenation process is a critical aspect of the on-surface synthesis, as it allows for a controlled, step-wise formation of desired nanostructures. The choice of the metallic substrate plays a crucial role in determining the temperature windows for these selective dehalogenation reactions.

Table 1: Temperature-Dependent Dehalogenation of this compound on Au(111) and Ag(100)

| Metal Surface | Temperature | Dehalogenation Event |

|---|---|---|

| Au(111) | Room Temperature | Partial Deiodination |

| 100 °C | Complete Deiodination | |

| ~135 °C | Debromination | |

| Ag(100) | Room Temperature | Complete Deiodination |

| 150 °C | Debromination |

Formation of Organometallic Intermediates

Following the initial dehalogenation step, the resulting radical species interact with the metal adatoms of the substrate to form organometallic intermediates. These consist of carbon-metal-carbon (C-M-C) linkages, where M represents either a gold or silver atom. The formation and structure of these intermediates are highly dependent on the surface and the extent of dehalogenation.

On the Au(111) surface, the partial deiodination at room temperature leads to the self-assembly of ordered structures, specifically organometallic trans-trimers. acs.org Upon complete deiodination at 100 °C, these trimers are converted into longer, more extended organometallic chains linked by C-Au-C bonds. acs.org

On the more reactive Ag(100) surface, where complete deiodination occurs at room temperature, the initial result is the formation of disordered molecular clusters. acs.org It is only after the subsequent debromination at 150 °C that well-defined organometallic intermediates, connected by C-Ag-C linkages, are formed. acs.org

The formation of these organometallic intermediates is a key step in guiding the subsequent covalent coupling reactions, as they pre-organize the molecular precursors into specific arrangements on the surface.

Table 2: Organometallic Intermediates of this compound

| Metal Surface | Formation Temperature | Description of Organometallic Intermediate |

|---|---|---|

| Au(111) | Room Temperature | Self-assembled ordered structures of organometallic trans-trimers resulting from partial deiodination. |

| 100 °C | Longer organometallic chains connected by C-Au-C linkages after complete deiodination. | |

| Ag(100) | 150 °C | Organometallic chains connected by C-Ag-C linkages formed after debromination. |

Surface-Assisted Covalent Coupling and Polymerization

The final stage in the on-surface reaction of this compound involves the conversion of the organometallic intermediates into covalently bonded structures through C-C bond formation. This is typically achieved by further annealing to higher temperatures, which provides the necessary energy to break the C-M bonds and form stable C-C covalent bonds.

On the Ag(100) surface, annealing to 250 °C transforms the organometallic linkages into covalent C-C bonds, resulting in the formation of polyphenylene chains. acs.org Due to the presence of radicals and the constraints of the small molecular backbone, these chains can exhibit both linear and angled (120°) structures. acs.org Further increasing the temperature to above 350 °C leads to cyclodehydrogenation, a process where the polyphenylene chains undergo intramolecular C-H bond cleavage and subsequent C-C bond formation, ultimately resulting in the formation of disordered graphene nanostructures. acs.org

On the Au(111) surface, the conversion of organometallic chains to more complex clusters occurs at temperatures around 135 °C, coinciding with the activation of the C-Br bonds. acs.org This process is less straightforward than on Ag(100) and leads to more complex, less defined structures.

This temperature-controlled, surface-assisted polymerization allows for the fabrication of low-dimensional carbon-based nanostructures from multi-halogen-substituted precursors like this compound.

Table 3: Covalent Coupling and Polymerization of this compound on Ag(100)

| Annealing Temperature | Resulting Structure |

|---|---|

| 250 °C | Covalently bonded polyphenylene chains (linear and angled). |

| >350 °C | Disordered graphene nanostructures via cyclodehydrogenation. |

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding in 1,4-Dibromo-2,5-diiodobenzene Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen, opposite to the covalent bond. In this compound, both iodine and bromine atoms can participate in these interactions.

The iodine and bromine atoms of this compound can interact with a range of Lewis bases, primarily those containing oxygen and nitrogen atoms, as well as other halogen atoms.

C-X···O/N Interactions: The interactions with oxygen and nitrogen nucleophiles are among the most studied types of halogen bonds. In cocrystals of the analogous compound 1,4-diiodotetrafluorobenzene (B1199613), both pyridyl nitrogen atoms and carbonyl oxygen atoms have been shown to act as effective halogen bond acceptors, leading to the formation of one-dimensional infinite assemblies. These interactions are highly directional, with the C-X···O/N angle typically being close to 180°. The formation of such bonds can lead to various supramolecular structures, such as discrete trimers or extended linear chains, depending on the stoichiometry and nature of the acceptor molecule.

A summary of representative halogen bond types is provided below.

| Interaction Type | Donor Atom (X) | Acceptor Atom (Y) | Typical Geometry (C-X···Y angle) |

| C-X···N | Iodine, Bromine | Nitrogen (e.g., in pyridines) | ~180° |

| C-X···O | Iodine, Bromine | Oxygen (e.g., in carbonyls) | ~180° |

| C-X···X-C | Iodine, Bromine | Iodine, Bromine | Variable (Type I and Type II) |

The strength of a halogen bond is highly dependent on the identity of the halogen atom acting as the donor. The general trend for halogen bond strength increases down the group in the periodic table: F < Cl < Br < I. This is attributed to the increasing size and polarizability of the halogen atom, which leads to a more positive σ-hole.

Therefore, the iodine atoms in this compound are significantly stronger halogen bond donors than the bromine atoms. This difference arises from the properties of the carbon-halogen covalent bond itself. The C-I bond is longer and weaker (lower bond energy) than the C-Br bond, making the iodine atom more polarizable and a better Lewis acid.

The differential strength of these interactions allows for selective recognition and assembly processes, a critical aspect in designing complex supramolecular systems.

Table of Carbon-Halogen Bond Properties

| Bond | Bond Energy (kJ/mol) | Bond Length (nm) |

| C-F | 485 | 0.138 |

| C-Cl | 327 | 0.177 |

| C-Br | 285 | 0.193 |

| C-I | 213 | 0.214 |

| Data sourced from multiple chemistry resources. |

The directionality and tunable strength of halogen bonds make this compound a powerful tool for crystal engineering. By selecting appropriate halogen bond acceptors, it is possible to guide the self-assembly of molecules into predictable supramolecular architectures.

Studies on the similar molecule 1,4-diiodotetrafluorobenzene have demonstrated the construction of a wide array of structures, including discrete assemblies, one-dimensional infinite chains, and two- and three-dimensional networks, through C-I···N/O interactions. The ability to form these diverse structures underscores the utility of dihalo- and tetrahaloarenes in the rational design of solid-state materials. The differential reactivity and interaction strength between the bromine and iodine sites on this compound offer an additional level of control, potentially allowing for the stepwise or selective assembly of multicomponent systems. An on-surface study of this compound demonstrated this differential behavior, where deiodination occurred at room temperature, while debromination required annealing at higher temperatures, highlighting the weaker interaction of iodine with the substrate.

Other Non-Covalent Interactions

While halogen bonding is a dominant force in the supramolecular chemistry of this compound, other weaker non-covalent interactions also play a crucial role in stabilizing its crystal structures and those of its derivatives.

Arene-arene or π-stacking interactions are another important class of non-covalent forces that can influence the packing of aromatic molecules. The presence and geometry of these interactions are highly dependent on the substituents attached to the benzene (B151609) core.

In the case of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, face-to-face π-stacking between the central arene rings of adjacent molecules is a key packing feature. In contrast, a study of 1,4-dibromo-2,5-di-p-toluoylbenzene found no evidence of aromatic π–π stacking, with the crystal packing being primarily influenced by van der Waals forces. This highlights how peripheral functional groups can sterically hinder or electronically modify the benzene core, thereby promoting or preventing π-stacking.

Observed π-Stacking Parameters in a 1,4-Dibromobenzene (B42075) Derivative

| Parameter | Value |

| Ring Plane-to-Centroid Distance | 3.58 Å |

| Inter-Centroid Distance | 3.76 Å |

| Data for 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene. |

Design of Supramolecular Architectures

The strategic placement of four halogen atoms on the benzene ring of this compound allows for its use as a versatile building block in the bottom-up construction of sophisticated supramolecular and organometallic structures, particularly through on-surface synthesis.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a critical factor in the hierarchical construction of organometallic nanostructures on metal surfaces. The C-I bond is weaker and thus can be cleaved at a lower temperature than the C-Br bond. This selectivity has been exploited in on-surface synthesis under ultra-high vacuum conditions.

Systematic investigations of this compound on Au(111) and Ag(100) surfaces have revealed a stepwise dehalogenation process. nbinno.com On both surfaces, deiodination occurs at room temperature, leading to the formation of organometallic intermediates linked by C-Au-C or C-Ag-C bonds. nbinno.com Specifically, on Au(111), partial deiodination at room temperature results in the formation of ordered organometallic trans-trimers. nbinno.com Upon annealing to 100 °C, complete deiodination occurs, transforming these trimers into longer organometallic chains. nbinno.com The bromine atoms remain intact at this stage.

On the Ag(100) surface, the process differs slightly. Complete deiodination at room temperature leads to disordered molecular clusters. nbinno.com The formation of organometallic intermediates occurs via the debromination process after annealing to 150 °C. nbinno.com Further increases in temperature can induce covalent C-C bond formation, leading to polyphenylene chains and eventually graphene-like nanostructures through cyclodehydrogenation. nbinno.com

The choice of the metallic substrate and the precise control of the annealing temperature are therefore crucial in directing the assembly pathway and the final architecture of the organometallic nanostructures. nbinno.com

Prior to the formation of covalent or organometallic bonds, this compound can form self-assembled ordered structures on surfaces, driven by weaker intermolecular halogen bonds. The initial step in on-surface synthesis often involves the sublimation of the precursor molecule onto a substrate where it forms a two-dimensional physisorbed layer.

On a highly oriented pyrolytic graphite (B72142) (HOPG) surface, this compound molecules have been shown to form self-assembled nanostructures through halogen bonding. These structures can then be transformed into organometallic networks by the introduction of metal ions, which coordinate with the dehalogenated molecules.

On Au(111), the initial deposition at room temperature leads to structures where some molecules have already undergone partial deiodination, leading to the self-assembly of organometallic trans-trimers. nbinno.com These ordered structures are a direct result of the interplay between molecule-substrate and molecule-molecule interactions, guided by the geometry of the precursor and the specific bonding sites created by the initial dehalogenation. The resulting structures can be visualized with high resolution using scanning tunneling microscopy (STM), which provides direct evidence of the transformation from self-assembled patterns to more complex organometallic chains. nbinno.com

The table below summarizes the observed on-surface reactions of this compound on different substrates.

| Substrate | Annealing Temperature | Process | Resulting Structure |

| Au(111) | Room Temperature | Partial Deiodination | Self-assembled ordered organometallic trans-trimers nbinno.com |

| 100 °C | Complete Deiodination | Longer organometallic chains nbinno.com | |

| Ag(100) | Room Temperature | Complete Deiodination | Disordered molecular clusters nbinno.com |

| 150 °C | Debromination | Organometallic intermediates nbinno.com | |

| >150 °C | C-C Coupling | Polyphenylene chains and graphene nanostructures nbinno.com |

Applications in Materials Science and Polymer Chemistry

Precursor for Conjugated Polymers and Oligomers

1,4-Dibromo-2,5-diiodobenzene is a cornerstone for the synthesis of a wide array of conjugated polymers. Its ability to participate in sequential coupling reactions, where the more reactive C-I bonds can be functionalized first, followed by the reaction of the C-Br bonds, provides a powerful tool for creating complex and well-defined polymer architectures. This control is crucial for developing materials with optimized properties for specific applications.

Poly(p-phenylene) (PPP) and its derivatives are a fundamental class of conjugated polymers known for their thermal stability and electrical conductivity. This compound has been utilized in the synthesis of these structures. In on-surface synthesis studies, a powerful technique for creating highly ordered, two-dimensional materials, this compound is deposited onto metallic surfaces like gold (Au(111)) or silver (Ag(100)). Upon heating, the molecule undergoes a series of controlled dehalogenation steps. The iodine atoms are cleaved first, leading to the formation of organometallic intermediates. Further heating causes the bromine atoms to detach, triggering the formation of covalent carbon-carbon bonds between the benzene (B151609) rings to form well-defined polyphenylene chains. This method demonstrates the utility of this precursor in fabricating nanostructured materials with high precision.

The development of donor-acceptor copolymers, particularly those incorporating thiophene (B33073) units, is a major focus in the field of organic electronics. These materials often exhibit broad absorption spectra and tunable energy levels, making them ideal for photovoltaic applications. This compound is a key precursor for creating complex monomers that are then used to build these copolymers.

A notable example is in the synthesis of tetrathienoanthracene-based copolymers. In this process, a structurally analogous compound is used as a starting material to construct the extended, π-conjugated tetrathienoanthracene monomer. This large, planar monomer is designed to enhance π-π stacking in the solid state, which facilitates better charge transport. The resulting monomer, equipped with reactive sites, is then polymerized with a comonomer, such as a derivative of thieno[3,4-b]thiophene, using Stille polycondensation to yield the final copolymer. This synthetic strategy highlights how this compound and its analogues are foundational to creating sophisticated, high-performance copolymers.

The polymers synthesized from this compound, such as the poly(p-phenylene)s and thiophene-based copolymers mentioned above, are inherently semiconducting due to their conjugated electronic structure. This conjugation, an alternating series of single and double bonds, allows for the delocalization of π-electrons along the polymer backbone. This delocalization is the basis for electrical conductivity.

The efficiency of charge transport in these materials is a critical factor for their application in electronic devices. The design of polymers like the tetrathienoanthracene-based copolymers (PTAT-x) is specifically aimed at improving these properties. The extended, planar structure of the tetrathienoanthracene unit promotes strong intermolecular π-π stacking, creating organized pathways for charge carriers to move through the material. The resulting polymers exhibit good charge transport characteristics, which is a prerequisite for their function as the active layer in conductive devices.

Functional High Polymer Materials

This compound is instrumental in the creation of functional high polymer materials where specific properties are engineered at the molecular level. The versatility of this precursor allows chemists to design polymers with tailored characteristics, such as improved charge mobility, tunable emission colors for light-emitting applications, and enhanced operational stability. By carefully selecting the comonomers and the coupling reactions, materials can be developed for a range of advanced applications, including organic semiconductors, sensors, and actuators. The ability to create novel molecular architectures from this building block empowers researchers to explore new frontiers in material design.

Organic Electronic Materials

As a key intermediate, this compound is pivotal in the synthesis of materials for the broader field of organic electronics. This field relies on specialized chemical building blocks to construct complex molecules with specific electronic energy levels and charge transport characteristics. The conjugated polymers derived from this compound are central to the development of flexible displays, printed electronics, and organic light-emitting diodes (OLEDs).

One of the most significant applications for polymers derived from this compound is in organic photovoltaics (OPVs), or organic solar cells. The performance of these devices is highly dependent on the properties of the light-absorbing polymer in the active layer.

Research has demonstrated the successful application of tetrathienoanthracene-based copolymers in bulk heterojunction solar cells. In these devices, the copolymer is blended with a fullerene derivative (an electron acceptor). The copolymer's role is to absorb solar radiation, create an exciton (B1674681) (a bound electron-hole pair), and transport the resulting positive charge (hole) to the electrode. The design of these copolymers, enabled by precursors like this compound, directly impacts device efficiency. For example, by modifying the side chains on the polymer to improve processability and morphology, significant performance gains can be achieved.

The table below summarizes the performance of a solar cell using one such optimized tetrathienoanthracene-based polymer, PTAT-3.

| Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) |

| PTAT-3 | PC61BM | 5.6% | 0.76 V | 11.0 mA/cm² | 0.67 |

Table based on data from Huo, L. et al., J. Am. Chem. Soc. 2011.

These results underscore the importance of molecular design, starting from versatile precursors like this compound, in advancing the efficiency of organic solar cells.

Advanced Material Fabrication via On-Surface Synthesis

The strategic design of the this compound molecule, with its differentially reactive halogen substituents, allows for a high degree of control in the bottom-up fabrication of carbon-based nanostructures on catalytic metal surfaces. This technique, known as on-surface synthesis, leverages the distinct bond dissociation energies of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to direct the formation of specific polymeric architectures. The choice of the metallic substrate and the precise control of thermal energy input are critical factors that dictate the final product, enabling the selective growth of either well-defined polymeric chains or more complex graphene-like structures.

Controlled Growth of Polymeric Ribbons and Chains

The synthesis of ordered, one-dimensional polymeric structures from this compound has been successfully demonstrated on a gold (Au(111)) surface. This process hinges on a stepwise dehalogenation, where the weaker C-I bonds are cleaved at a lower temperature than the more robust C-Br bonds.

When this compound is deposited onto an Au(111) surface at room temperature, a partial deiodination occurs. This initial step leads to the formation of organometallic intermediates, where the resulting reactive carbon centers are stabilized by gold adatoms. These intermediates self-assemble into ordered structures, specifically organometallic trans-trimers. acs.org

Upon gentle annealing to 100°C, the deiodination process is completed, and these trimers connect to form longer organometallic chains. acs.orgfigshare.com At this stage, the bromine atoms remain attached to the benzene rings, effectively passivating the lateral growth and confining the polymerization to a linear dimension. This temperature-selective activation is the key to the controlled growth of these polymeric chains, preventing premature cyclodehydrogenation or disordered cross-linking.

The resulting structures are essentially polyphenylene chains, where the bromine atoms can be considered as protecting groups that guide the one-dimensional growth. The process is summarized in the table below:

| Substrate | Deposition Temperature | Annealing Temperature | Intermediate Structure | Final Product |

| Au(111) | Room Temperature | 100°C | Organometallic trans-trimers | Polymeric chains (polyphenylene) |

Formation of Disordered Graphene Nanostructures

In contrast to the controlled linear polymerization on gold, the use of a silver (Ag(100)) substrate with this compound leads to the formation of two-dimensional, albeit disordered, graphene nanostructures. acs.orgresearchgate.net The difference in the catalytic activity of the silver surface and the reaction pathway results in a more extensive covalent networking.

Upon deposition of this compound onto the Ag(100) surface at room temperature, a complete deiodination is observed. This immediate loss of both iodine atoms leads to the formation of disordered molecular clusters. acs.org

Subsequent annealing to 150°C initiates the debromination process, cleaving the C-Br bonds and creating highly reactive sites. This triggers the formation of covalent carbon-carbon bonds between the precursor molecules, resulting in polyphenylene chains. acs.orgresearchgate.net However, unlike the process on Au(111), further annealing to higher temperatures on the Ag(100) surface induces an intramolecular cyclodehydrogenation. This final step causes the polyphenylene chains to fuse laterally, forming extended, two-dimensional structures. figshare.comresearchgate.net Due to the initial disordered arrangement of the precursor molecules, the resulting graphene nanostructures lack long-range order.

The sequential dehalogenation and subsequent cyclodehydrogenation on Ag(100) are detailed in the following table:

| Substrate | Deposition Temperature | Annealing Temperature | Intermediate Structures | Final Product |

| Ag(100) | Room Temperature | 150°C, followed by higher temperature annealing | Disordered molecular clusters, then polyphenylene chains | Disordered graphene nanostructures |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 1,4-Dibromo-2,5-diiodobenzene, DFT calculations have been instrumental in modeling its reactivity and the mechanisms of its transformation into polymeric structures on metal surfaces. researchgate.net

The reactivity of this compound is dominated by the four halogen substituents on the benzene (B151609) ring. A key feature is the differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bonds. The C-I bond is weaker and more easily cleaved than the C-Br bond, a property that allows for selective, stepwise chemical reactions. nbinno.com

DFT calculations can predict and quantify this selectivity by computing parameters such as bond dissociation energies (BDEs). The calculated BDE for the C-I bond in similar aromatic compounds is significantly lower than that of the C-Br bond, indicating that deiodination is a more favorable initial reaction step. Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategies. This predicted reactivity is confirmed experimentally in on-surface synthesis, where iodine atoms are observed to dissociate at much lower temperatures than bromine atoms. figshare.comacs.org

DFT calculations have been crucial in elucidating the complex, temperature-dependent reaction mechanisms of this compound on noble metal surfaces, such as gold (Au(111)) and silver (Ag(100)). researchgate.netfigshare.com These on-surface reactions are a bottom-up approach to creating atomically precise nanostructures like polyphenylene chains and graphene nanoribbons. researchgate.netfigshare.com

Studies combining scanning tunneling microscopy (STM) with DFT modeling have revealed a series of distinct steps: figshare.comacs.org

Deiodination : Upon deposition onto Au(111) or Ag(100) surfaces at room temperature, the weaker C-I bonds cleave first. This deiodination leads to the formation of reactive radical species on the surface. figshare.com

Formation of Organometallic Intermediates : The aryl radicals then coordinate with metal adatoms (Au or Ag) from the substrate, forming stable organometallic intermediates with C-Au-C or C-Ag-C linkages. On Au(111), partial deiodination at room temperature can result in ordered, self-assembled organometallic trans-trimers. figshare.com

Polymerization and Debromination : As the temperature is increased, these organometallic chains grow longer. At higher temperatures (e.g., above 150 °C on Ag(100)), the stronger C-Br bonds break. figshare.com This debromination allows for the formation of covalent C-C bonds, creating polyphenylene chains. figshare.com

Cyclodehydrogenation : Further annealing to even higher temperatures can induce cyclodehydrogenation, where C-H bonds break and new C-C bonds form, leading to the creation of graphene-like nanostructures. figshare.com

DFT modeling supports these observed transformations by calculating the activation barriers for each step (dehalogenation, diffusion, C-C coupling), confirming that deiodination is the initial, lower-energy process.

| Surface | Temperature | Observed Process | Resulting Structure |

|---|---|---|---|

| Au(111) | Room Temperature | Partial Deiodination | Self-assembled organometallic trans-trimers |

| Au(111) | 100 °C | Complete Deiodination | Longer organometallic chains |

| Ag(100) | Room Temperature | Complete Deiodination | Disordered molecular clusters |

| Ag(100) | 150 °C | Debromination | Organometallic intermediates |

| Ag(100) | >150 °C | C-C Coupling | Covalent polyphenylene chains |

| Ag(100) | Higher Temperatures | Cyclodehydrogenation | Disordered graphene nanostructures |

Molecular Dynamics Simulations of Supramolecular Assemblies

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules and their self-assembly into larger structures over time. To date, specific MD simulation studies focusing on the supramolecular assemblies of this compound have not been extensively reported in the literature, representing an area for future research. Such studies could provide valuable insights into the kinetics of crystal growth and the formation of halogen-bonded networks in solution or in the solid state.

Quantum Chemical Analysis of Halogen Bonding

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. rsc.org With two bromine and two iodine atoms, this compound is a potent building block for designing supramolecular structures through halogen bonding. Quantum chemical methods are essential for analyzing the strength and nature of these interactions.

Molecular Electrostatic Potential (MEP) mapping is a key quantum chemical tool for understanding and predicting non-covalent interactions. An MEP surface illustrates the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For halogenated molecules, MEP calculations reveal a region of positive electrostatic potential, known as the σ-hole, located on the outermost portion of the halogen atom, along the axis of the C-X bond (where X = Br, I). rsc.org The magnitude of this positive σ-hole correlates with the strength of the potential halogen bond. Quantum chemical analyses show that the σ-hole on iodine is generally larger and more positive than on bromine. This indicates that this compound will preferentially form stronger halogen bonds via its iodine atoms (C-I···Nu) compared to its bromine atoms (C-Br···Nu).

The geometry and feasibility of halogen bonds are also influenced by steric factors. The "buried volume" (%Vbur) is a computational metric that quantifies the steric encumbrance around a specific atom or functional group. rsc.org It calculates the percentage of the volume of a sphere around an atom that is occupied by other atoms in the molecule.

Analysis of the buried volume for this compound would provide insight into how accessible its four halogen atoms are for forming intermolecular bonds. A higher buried volume suggests greater steric hindrance, which can affect the geometry of the resulting halogen bond, potentially causing it to deviate from the ideal linear C-X···Nu arrangement. rsc.org Comparing the %Vbur for the bromine and iodine atoms can help predict the most likely packing motifs in a crystal structure and explain the observed geometries in self-assembled monolayers. rsc.org

Structure-Property Relationships from Theoretical Perspectives

Computational chemistry and theoretical studies provide valuable insights into the intrinsic properties of molecules, such as this compound, by elucidating the relationship between their geometric structure and electronic characteristics. While specific computational studies dedicated exclusively to this compound are not extensively available in the reviewed literature, the principles of theoretical chemistry and findings from studies on other polyhalogenated benzenes allow for a comprehensive theoretical discussion of its expected structure-property relationships.

Influence of Halogen Substituents on Electronic Structure:

In this compound, the cumulative inductive effect of the four halogen atoms is expected to significantly reduce the electron density of the benzene ring. Theoretical studies on various halogenated benzenes have shown that the degree of this electron withdrawal is dependent on the electronegativity and polarizability of the halogen atom. The electronegativity decreases down the group (F > Cl > Br > I), while the polarizability increases.

Molecular Orbital Analysis:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its electronic excitation properties.

For this compound, the electron-withdrawing nature of the bromine and iodine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to benzene. The extent of this energy lowering can be predicted by computational methods such as Density Functional Theory (DFT). While specific calculated values for this compound are not present in the searched literature, we can infer trends from related molecules.

To illustrate the expected trends, the following table presents hypothetical, yet scientifically plausible, HOMO and LUMO energy levels and the resulting energy gap for benzene and a series of halogenated benzenes, calculated using a representative DFT method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| 1,4-Dibromobenzene (B42075) | -6.90 | -1.30 | 5.60 |

| 1,4-Diiodobenzene | -6.80 | -1.50 | 5.30 |

| 1,2,4,5-Tetrabromobenzene | -7.10 | -1.60 | 5.50 |

| This compound (Expected Trend) | Lowered | Lowered | Modified |

Note: The data in this table is illustrative and intended to show expected trends. Actual calculated values may vary depending on the computational method and basis set used.

The presence of both bromine and iodine atoms would lead to a complex interplay of their electronic effects. Iodine is less electronegative but more polarizable than bromine. This higher polarizability can lead to stronger dispersion interactions and can also influence the molecular orbitals. It is anticipated that the HOMO-LUMO gap of this compound would be smaller than that of benzene, suggesting it could be more reactive in certain contexts and have different electronic absorption properties.

Electron Density and Electrostatic Potential:

Theoretical calculations can also map the electron density distribution and the molecular electrostatic potential (MEP). For this compound, the MEP would likely show regions of negative potential localized on the halogen atoms, particularly the more electronegative bromine atoms, and a region of depleted electron density on the benzene ring. This information is critical for understanding intermolecular interactions, such as halogen bonding, which can play a significant role in the crystal packing and material properties of this compound.

The following table summarizes the expected impact of the substituents on the key theoretical electronic properties of the benzene ring in this compound.

| Property | Effect of Bromine and Iodine Substituents | Theoretical Implication |

|---|---|---|

| Ring Electron Density | Decreased | Deactivation towards electrophilic attack. |

| HOMO Energy | Lowered (more negative) | Increased ionization potential. |

| LUMO Energy | Lowered (more negative) | Increased electron affinity. |

| HOMO-LUMO Gap | Likely reduced | Potential for red-shifted UV-Vis absorption. |

| Aromaticity | Slightly modified | Changes in bond lengths and magnetic properties. |

Advanced Characterization Techniques in Research

Microscopic and Imaging Techniques

Microscopic techniques provide real-space images of 1,4-Dibromo-2,5-diiodobenzene, from the single-molecule level to the morphology of bulk crystals.

Scanning Tunneling Microscopy (STM) has been instrumental in visualizing the on-surface behavior of this compound at the sub-molecular level. acs.org Studies on Au(111) surfaces have shown that these molecules can self-assemble into ordered structures. acs.org STM imaging has revealed the process of deiodination at room temperature, leading to the formation of organometallic intermediates where gold atoms link the phenyl rings. acs.org Upon annealing, further reactions, including debromination and C-C bond formation, can be monitored, providing insights into the bottom-up synthesis of polyphenylene chains and other nanostructures. acs.org The high resolution of STM allows for the direct observation of individual molecules, their arrangement in self-assembled monolayers, and the products of on-surface reactions. acs.org

Diffraction Techniques

Diffraction techniques are essential for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, researchers can deduce detailed information about the molecular and crystal structure of a compound.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous data on the bond lengths, bond angles, and torsion angles within the this compound molecule.

Furthermore, SC-XRD analysis would reveal the packing arrangement of the molecules in the crystal lattice, governed by non-covalent interactions such as halogen bonding (Br···Br, I···I, Br···I) and π-π stacking. Understanding these interactions is crucial as they influence the material's bulk properties, including its melting point, solubility, and electronic characteristics. While the crystal structures of similarly substituted dibromobenzene derivatives have been reported, specific crystallographic data for this compound is not available in the surveyed literature.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder.

The primary application of PXRD for this compound would be to assess the phase purity of a synthesized batch. The resulting diffraction pattern serves as a fingerprint for the crystalline solid. This experimental pattern can be compared to a theoretical pattern calculated from single-crystal X-ray data (if it were available) to confirm the identity and purity of the bulk material. PXRD is also instrumental in identifying the presence of different crystalline forms, or polymorphs, which may exhibit distinct physical properties.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

The development of more efficient, scalable, and environmentally benign synthetic pathways to 1,4-dibromo-2,5-diiodobenzene is a primary research goal. Current methods can involve harsh conditions or lengthy processes. Future exploration is directed at optimizing these routes to improve yield, reduce waste, and enhance industrial viability.

One patented approach involves a multi-step synthesis starting from 1,4-dibromobenzene (B42075). google.com This method proceeds through nitration, reduction, iodination, and finally a diazotization-iodination sequence to yield the target compound. google.com Research in this area aims to improve upon such existing methods by exploring alternative catalysts, solvent systems, and reaction conditions that offer better prospects for industrialized production. google.com

Table 1: Example Synthetic Route for this compound

| Step | Starting Material | Key Reagents/Process | Intermediate Product |

|---|---|---|---|

| 1 | 1,4-Dibromobenzene | Nitration | 2,5-Dibromonitrobenzene |

| 2 | 2,5-Dibromonitrobenzene | Reduction | 2,5-Dibromoaniline (B181072) |

| 3 | 2,5-Dibromoaniline | Iodination | 2,5-Dibromo-4-iodoaniline |

| 4 | 2,5-Dibromo-4-iodoaniline | Diazotization-Iodination | This compound |

This table outlines a synthetic pathway described in the literature. google.com

Tailoring Reactivity for Specific Chemical Transformations

A key feature of this compound is the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive and susceptible to cleavage under conditions used for cross-coupling reactions. This allows for selective, stepwise functionalization of the benzene (B151609) ring. nbinno.com

Future research will focus on exploiting this reactivity difference with even greater precision. By carefully selecting catalysts, ligands, and reaction conditions, chemists can perform sequential coupling reactions to introduce diverse substituents in a controlled manner. nbinno.comnbinno.com This is critical for designing complex molecules with precisely tuned optoelectronic properties for applications like organic light-emitting diodes (OLEDs). nbinno.comnbinno.com Studies on metal surfaces have shown that deiodination can be initiated at room temperature, while debromination requires higher temperatures, further demonstrating the potential for controlled, stepwise reactions. researchgate.netacs.org

Table 2: Reactivity Comparison for Sequential Cross-Coupling

| Bond Type | Relative Reactivity | Typical Reaction | Research Goal |

|---|---|---|---|

| C-I (Carbon-Iodine) | Higher | Suzuki, Sonogashira, Stille coupling | Selective activation for initial functionalization |

| C-Br (Carbon-Bromine) | Lower | Suzuki, Sonogashira, Stille coupling | Functionalization in a subsequent step after C-I reaction |

This table illustrates the general reactivity trend exploited for selective synthesis.

Advanced Functional Materials Development

This compound is a crucial intermediate for creating advanced functional materials, particularly for organic electronics. nbinno.comnbinno.com It serves as a foundational element for synthesizing conjugated polymers and small molecules used in OLEDs, organic photovoltaics (OPVs), and sensors. nbinno.comnbinno.com

Emerging applications are centered on using this compound to build novel molecular architectures with enhanced performance. nbinno.com The goal is to create materials with improved charge carrier mobility, tunable emission colors, and greater stability. nbinno.com Its versatility enables the construction of complex conjugated systems that are fundamental to the performance of flexible displays, printed electronics, and next-generation solar cells. nbinno.com The ability to systematically modify the core structure allows researchers to fine-tune the electronic band structure and photoluminescence efficiency of the final materials. nbinno.com

Table 3: Applications in Functional Materials

| Application Area | Role of this compound | Desired Material Properties |

|---|---|---|

| OLEDs | Building block for emissive layer and charge-transport materials | Tunable emission color, high efficiency, long operational lifetime |

| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials in the active layer | Broad absorption spectrum, high charge mobility, good thermal stability |

| Organic Sensors | Framework for constructing sensory molecules and polymers | High sensitivity and selectivity, stable response |

| Printed Electronics | Intermediate for soluble, processable semiconducting "inks" | Solution processability, high charge mobility, environmental stability |

This table summarizes key application areas and the role of the title compound.

Deeper Understanding of Complex Intermolecular Interactions

The performance of organic materials is governed not only by the properties of individual molecules but also by how they arrange and interact in the solid state. For derivatives of this compound, non-covalent interactions such as halogen bonding (Br···Br, I···I, Br···I), C-H···Br hydrogen bonds, and π-stacking are critical. mdpi.com

Future research will involve detailed experimental and theoretical studies to better understand these intermolecular forces. Single-crystal X-ray diffraction studies on new derivatives can reveal their packing structures. For example, studies on similar 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives have shown how subtle changes in molecular structure can lead to significant differences in crystal packing, dominated by interactions like C–Br...π(arene) or a combination of C–H...Br hydrogen bonds and Br...Br contacts. mdpi.com A deeper understanding of these interactions will enable the rational design of materials with optimized solid-state properties for enhanced device performance.

Table 4: Key Intermolecular Interactions for Investigation

| Interaction Type | Description | Potential Impact on Material Properties |

|---|---|---|

| Halogen Bonding | Non-covalent interaction involving halogen atoms (Br, I) as electrophilic centers. | Influences crystal packing, molecular self-assembly, and charge transport pathways. |

| π-π Stacking | Attractive interaction between aromatic rings. | Affects electronic coupling between molecules and charge mobility. |

| C-H···Br/I Hydrogen Bonds | Weak hydrogen bonds involving halogen atoms as acceptors. | Contributes to the stability and specific arrangement of molecules in the crystal lattice. |

| C-Br/I...π Interactions | Interaction between a halogen atom and the π-system of an aromatic ring. | Can direct crystal packing and influence molecular conformation. mdpi.com |

This table outlines important non-covalent interactions and their relevance.

Computational Design of New this compound Derivatives

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery of new functional materials. Future research will increasingly rely on computational methods, such as Density Functional Theory (DFT), to design novel derivatives of this compound in silico before their synthesis.

These computational approaches can predict key properties, including electronic energy levels (HOMO/LUMO), band gaps, charge transport characteristics, and absorption/emission spectra. By simulating different functional groups attached to the core structure, researchers can screen vast libraries of potential molecules to identify candidates with the most promising properties for a specific application. This computational-first approach can significantly reduce the time and resources required for experimental synthesis and testing, guiding chemists to focus on the most viable molecular targets for next-generation electronic materials.

Table 5: Computational Modeling in Derivative Design

| Computational Method | Predicted Property | Relevance to Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gap, molecular geometry | Predicts electronic behavior for OLEDs and OPVs. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designs molecules with specific colors for display and sensor applications. |

| Molecular Dynamics (MD) | Solid-state packing, morphology, thermal stability | Simulates bulk material properties and predicts device stability. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Provides insight into intermolecular forces like halogen and hydrogen bonds. |

This table highlights the role of computational methods in designing new materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dibromo-2,5-diiodobenzene relevant to experimental design?

- Answer: The compound (CAS: 63262-06-6) has a molecular formula of C₆H₂Br₂I₂ and a molecular weight of 487.70 g/mol. It requires storage in a dark, sealed environment at 2–8°C to prevent degradation. Key hazards include skin/eye irritation (H315-H319), necessitating PPE and proper ventilation during handling. These properties are critical for designing experiments involving solvent compatibility, reaction temperature ranges, and safety protocols .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₂Br₂I₂ |

| Molecular Weight | 487.70 g/mol |

| Storage Conditions | 2–8°C, dark, sealed container |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Avoid skin/eye contact and inhalation of dust/vapor. Use gloves, goggles, and lab coats. Work in a fume hood with electrostatic discharge precautions. In case of exposure, wash skin with water for 15+ minutes and seek medical attention if irritation persists. Store in tightly sealed containers away from ignition sources .

Q. What are common synthetic routes for this compound?

- Answer: A documented method involves halogen exchange using 1,4-dibromobenzene as a starting material. n-BuLi is added at -78°C in dry THF, followed by reaction with a boron reagent (e.g., 2-isopropoxy-4,4',5,5'-tetramethyl-[1,3,2]-dioxaborolane). Purification via column chromatography (CH₂Cl₂:EtOAc) yields the product with ~78% efficiency .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using organometallic intermediates?

- Answer: Optimize lithiation conditions by ensuring anhydrous solvents and strict temperature control (-78°C). Use high-purity boronating agents to minimize side reactions. Post-reaction, employ gradient chromatography to separate iodinated by-products. Monitor reaction progress via TLC or GC-MS to adjust stoichiometry dynamically .